13(S)-HPODE methyl ester

Lipid Peroxidation Stability Testing Analytical Chemistry

13(S)-HPODE methyl ester (methyl (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate) is a well-characterized, enantiomerically pure fatty acid hydroperoxide methyl ester (C19H34O4, MW 326.5 g/mol). It is the methyl ester derivative of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE), the primary product of 15-lipoxygenase (15-LOX) action on linoleic acid.

Molecular Formula C19H34O4
Molecular Weight 326.5 g/mol
Cat. No. B1252829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13(S)-HPODE methyl ester
Molecular FormulaC19H34O4
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)OC)OO
InChIInChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1
InChIKeyWWBBEXJQOOTEIL-QGWXGPBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13(S)-HPODE Methyl Ester for Lipid Peroxidation Research: A Defined Hydroperoxy Lipid Standard


13(S)-HPODE methyl ester (methyl (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate) is a well-characterized, enantiomerically pure fatty acid hydroperoxide methyl ester (C19H34O4, MW 326.5 g/mol) [1]. It is the methyl ester derivative of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE), the primary product of 15-lipoxygenase (15-LOX) action on linoleic acid [2]. As a neutral, more lipophilic form of the free acid hydroperoxide, it serves as a critical analytical standard and defined substrate for studying enzymatic and non-enzymatic lipid peroxidation pathways, ferroptosis, and oxylipin biochemistry, where precise stereochemistry and functional group status directly impact experimental outcomes [3].

Stereochemically defined 13(S)-HPODE methyl ester
For 15-lipoxygenase, ferroptosis, and oxylipin pathway studies
Neutral methyl ester supports direct GC-MS analytical workflows

Why 13(S)-HPODE Methyl Ester Cannot Be Substituted with Free Acid or Reduced Forms in Critical Assays


Generic substitution with the free acid (13(S)-HPODE), the reduced alcohol (13(S)-HODE methyl ester), or positional isomers (e.g., 9(S)-HPODE methyl ester) is scientifically invalid due to profound differences in physicochemical stability, enzyme substrate specificity, and cellular reactivity. The free acid's ionizable carboxyl group alters its subcellular partitioning and interaction with lipid membranes compared to the neutral methyl ester [1]. Critically, the hydroperoxide moiety of 13(S)-HPODE methyl ester is susceptible to rapid reduction in biological matrices, yielding 13(S)-HODE methyl ester, a molecule with distinct biological activities unrelated to peroxide signaling [2]. Furthermore, lipoxygenase enzymes exhibit strict positional and stereospecificity; 9(S)-HPODE methyl ester is not a functional substitute for the 13(S)-isomer in studies of 15-LOX activity or ferroptosis lipid peroxidation signatures [3].

13(S)-HPODE methyl ester
13(S)-HPODE free acid
Ionizable carboxyl group may alter lipid membrane partitioning and stability context
13(S)-HPODE methyl ester
13(S)-HODE methyl ester
Reduced alcohol form lacks hydroperoxide signaling; distinct PPARγ ligand pathway may confound
13(S)-HPODE methyl ester
9(S)-HPODE methyl ester
Positional isomer not recognized by 15-LOX; stereochemical context may not transfer

Quantitative Evidence Guide for Differentiating 13(S)-HPODE Methyl Ester from Closest Analogs


Enhanced Thermal Decomposition Stability of 13(S)-HPODE Methyl Ester Compared to Free Acid Hydroperoxide

The methyl ester of 13(S)-HPODE exhibits significantly greater resistance to thermal decomposition than its free acid counterpart in organic solution, a critical differentiator for assay reliability. Under controlled thermal stress (60°C for 48 h in chloroform/methanol), only 10% of methyl 13-hydroperoxyoctadecadienoate remained undecomposed in the absence of stabilizers, whereas the free acid form is documented to decompose more rapidly under identical conditions due to intermolecular hydrogen bonding facilitating radical propagation [1]. The addition of phosphatidylserine increased methyl ester stability to ~30% retention after the same period, providing a defined baseline for formulation studies [1].

Thermal Stability
Reported
~10% intact after 48 h (60°C)
Reported thermal stability context; supports stability screening
Phospholipid stabilizer improved retention to ~30% (chloroform/methanol)
Lipid Peroxidation Stability Testing Analytical Chemistry

Differential Substrate Recognition by Lipoxygenases: 13(S)-HPODE Methyl Ester vs. 11(S)-HPODE Methyl Ester

In manganese lipoxygenase (Mn-LO) assays, the methyl ester of 11(S)-HPODE serves as a substrate for isomerization to 13(R)-HPODE, demonstrating that methyl esters can be recognized by LOX enzymes [1]. However, the 13(S)-HPODE methyl ester is the direct product of 15-LOX action on linoleic acid methyl ester and is not a substrate for the isomerization reaction, distinguishing it functionally from the 11(S)-HPODE methyl ester isomer [1]. This positional specificity is absolute: incubation of 11(S)-HPODE methyl ester with Mn-LO yielded 13(R)-HPODE, a stereochemical conversion not observed with the 13(S)-isomer [1].

Positional Specificity
Head-to-head
13(S)-HPODE ME: no isomerization by Mn-LO; 11(S)-HPODE ME: isomerized to 13(R)-HPODE
Defines functional roles of positional isomers in LOX pathways
Mn-LO assay, chiral HPLC and GC-MS
Enzymology Lipoxygenase Substrate Specificity Oxylipin Biosynthesis

Selective Reticulocyte Lipoxygenase Inactivation: 13(S)-HPODE Methyl Ester vs. 9(S)-HPODE Methyl Ester

A head-to-head comparison established that both 13Ls-HPODE and its methyl ester inactivate reticulocyte 15-lipoxygenase independently of the hydroperoxidase reaction, whereas 9Ds-HPODE methyl ester exhibits differential inactivation kinetics [1]. The protective effect of 4-nitrocatechol indicated that inactivation proceeds through Fe(III)-enzyme complex formation with the hydroperoxy group, a mechanism common to both free acid and methyl ester forms but dependent on the conjugated diene geometry unique to the 13(S)-isomer [1].

Enzyme Inactivation
Head-to-head
13(S)-HPODE ME inactivates reticulocyte LOX; 9(S)-HPODE ME shows distinct kinetics
Context-dependent enzyme regulation; native suicide substrate for 15-LOX
Fe(III)-complex mechanism; 4-nitrocatechol protection
Enzyme Regulation Lipoxygenase Inactivation Ferroptosis

GC-MS Analytical Superiority: Methyl Ester Derivatization vs. Free Acid Analysis for 13(S)-HPODE

The methyl ester form of 13(S)-HPODE provides inherently superior gas chromatographic properties compared to the free acid, enabling direct GC-MS analysis without additional derivatization steps that can introduce artifacts or cause hydroperoxide decomposition . In human leukocyte studies, identification and quantification of 13-H(P)ODE metabolites was only achieved after conversion to the methyl ester, trimethylsilyl ether derivative, and comparison with authentic standards in two different HPLC systems [1]. The free acid requires silylation or methylation prior to GC, adding steps that risk hydroperoxide loss, whereas the pre-formed methyl ester eliminates this source of analytical variability .

GC-MS Workflow
Class-level
Methyl ester: direct GC-MS injection; free acid: requires derivatization steps
Supports analytical workflow review
Derivatization may introduce hydroperoxide loss; methyl ester form reduces artifact risk
Analytical Chemistry Lipidomics GC-MS Quantification

Enantiomeric Specificity in Enzyme Recognition: 13(S)-HPODE Methyl Ester vs. 13(R)-HPODE Methyl Ester

A fungal catalase-peroxidase (Fg-cat) exhibits near-absolute stereospecificity for the 13(S)-enantiomer of HPODE. The enzyme reacts with the free acid 13S-HPODE at an initial rate of 700-1300 s⁻¹, while the 13R-HPODE enantiomer shows ~0.5% of this activity [1]. Although this data is for the free acid, the methyl ester's stereochemistry at C-13 is identical and critical for enzyme recognition; the S-configuration is the exclusive product of 15-LOX and determines biological recognition [2].

Enantiomer Specificity
Class-level
~200-fold difference S vs R enantiomer activity with fungal catalase-peroxidase
Reported enantiomer specificity context
13S: 700–1300 s⁻¹; 13R: ~0.5% activity; 9S/9R inactive
Stereochemistry Enzyme Specificity Lipid Signaling

Distinct Biological Fate: 13(S)-HPODE Methyl Ester Is Reduced to 13(S)-HODE Methyl Ester in Cellular Environments

The primary and most rapid metabolic fate of 13(S)-HPODE in cellular environments is its reduction to the corresponding stable alcohol, 13(S)-HODE, mediated by glutathione peroxidases [1]. This conversion eliminates the hydroperoxide group, fundamentally altering the molecule's biological activity from a pro-oxidant signaling lipid to a PPARγ ligand with distinct gene regulatory functions [2]. The methyl ester form follows the same reductive pathway; thus, researchers must use the hydroperoxide methyl ester to study peroxide-specific signaling and cannot substitute with the reduced 13(S)-HODE methyl ester for this purpose.

Cellular Reduction
Class-level
13(S)-HPODE ME rapidly reduced to 13(S)-HODE ME by GPx; distinct biological activities
Distinct metabolic fates; supports pathway context in ferroptosis studies
Hydroperoxide (oxidative signal) vs. alcohol (PPARγ ligand)
Cellular Metabolism Redox Biology Ferroptosis

Optimal Application Scenarios for 13(S)-HPODE Methyl Ester Based on Verified Differentiation


Lipoxygenase Enzyme Kinetics and Suicide Inactivation Assays

Use 13(S)-HPODE methyl ester as the native, stereospecific substrate for 15-LOX kinetic studies and suicide inactivation experiments. The methyl ester form allows direct comparison with the free acid to dissect the role of the carboxyl group in enzyme binding while maintaining the identical 13(S)-hydroperoxide pharmacophore shown to inactivate reticulocyte LOX through Fe(III) complex formation [1].

Ferroptosis Lipid Peroxidation Biomarker Quantification by GC-MS

Employ 13(S)-HPODE methyl ester as a primary reference standard for GC-MS quantification of lipid hydroperoxides in ferroptosis research. Its methyl ester form circumvents the derivatization losses associated with free acid HPODE standards, directly improving the accuracy of intracellular 13-HPODE quantification in cells undergoing ferroptosis [2].

Stability and Formulation Studies of Lipid Hydroperoxides

Utilize 13(S)-HPODE methyl ester in thermal and oxidative stability testing. The documented decomposition kinetics (10% remaining after 48 h at 60°C, improved to 30% with phospholipid stabilization) provide a benchmark for evaluating antioxidant efficacy and developing stabilized peroxide formulations for biochemical assay kits [3].

Stereospecific Enzyme Substrate for Plant and Fungal Oxylipin Pathway Analysis

Apply 13(S)-HPODE methyl ester as a defined substrate to characterize plant 13-LOX and fungal LOX-catalase fusion enzymes, where the S-enantiomer is required for activity and the R-enantiomer shows less than 0.5% reactivity. This enables unambiguous assignment of enzyme stereospecificity and product profiles in oxylipin biosynthetic pathway elucidation [4].

Application
Selection Property
Validation Focus
Lipoxygenase Kinetics & Suicide Inactivation
Enantiomerically pure 13(S)-HPODE methyl ester
Suicide substrate mechanism and enzyme inactivation endpoints
Ferroptosis Lipid Peroxidation Biomarker Analysis
GC-MS compatible methyl ester form
Derivatization-free quantification and artifact mitigation review
Hydroperoxide Stability & Formulation Research
Defined thermal decomposition profile
Stability benchmarking and stabilizer screening
Stereospecific Oxylipin Pathway Elucidation
S-configuration enantiomer (13S)
Enzyme stereospecificity and product assignment
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